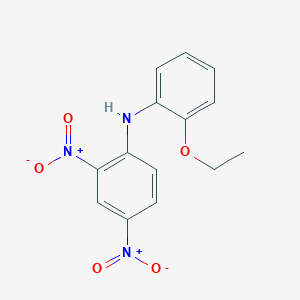

N-(2-Ethoxyphenyl)-2,4-dinitroaniline

Description

N-(2-Ethoxyphenyl)-2,4-dinitroaniline is a nitroaromatic compound featuring a 2,4-dinitrophenyl group linked to an aniline moiety substituted with an ethoxy group at the ortho position. The ethoxy substituent likely influences electronic properties, solubility, and intermolecular interactions compared to other substituents like methoxy, chloro, or morpholino groups .

Properties

Molecular Formula |

C14H13N3O5 |

|---|---|

Molecular Weight |

303.27 g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)-2,4-dinitroaniline |

InChI |

InChI=1S/C14H13N3O5/c1-2-22-14-6-4-3-5-12(14)15-11-8-7-10(16(18)19)9-13(11)17(20)21/h3-9,15H,2H2,1H3 |

InChI Key |

YDSSTXUEYAVMQR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves displacing the chlorine atom in 2,4-dinitrochlorobenzene with 2-ethoxyaniline via nucleophilic aromatic substitution. This method, adapted from analogous procedures in patent literature (), employs aqueous ammonia or amine nucleophiles under controlled exothermic conditions.

In a representative protocol, 2,4-dinitrochlorobenzene (1.0 equiv) is reacted with 2-ethoxyaniline (1.2 equiv) in ethanol at reflux (78–90°C) for 16–24 hours (). The electron-withdrawing nitro groups activate the chloro-substituted carbon for nucleophilic attack, while the ethoxy group on the aniline enhances nucleophilicity. Elevated temperatures (90–120°C) and inert atmospheres (Ar or N₂) improve yields by minimizing oxidative side reactions.

Optimization and Yield Data

Critical parameters include stoichiometry, solvent choice, and temperature control. Excess 2-ethoxyaniline (1.2–1.5 equiv) ensures complete consumption of the electrophilic substrate, while ethanol or trifluoroethanol (TFE) enhances solubility (). Yields reach 85–90% under optimized conditions, with purity >95% confirmed by HPLC ().

Table 1: Key Parameters for Nucleophilic Substitution

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 90–120°C | Maximizes kinetics |

| Solvent | Ethanol/TFE | Enhances solubility |

| Reaction Time | 16–24 h | Completes substitution |

| Aniline Equivalents | 1.2–1.5 equiv | Drives equilibrium |

Palladium-Catalyzed Coupling for Regioselective Synthesis

Catalytic System and Substrate Design

Palladium-catalyzed methods, as described in recent synthetic studies (), enable regioselective formation of the N-aryl bond. A mixture of Bi(NO₃)₃·5H₂O (2.0 equiv) and Pd(OAc)₂ (5 mol%) in trifluoroethanol (TFE) and trifluoroacetic acid (TFA) facilitates coupling between 2,4-dinitrohalobenzenes and 2-ethoxyaniline derivatives.

The reaction proceeds via a Pd(II)/Pd(0) cycle, with bismuth nitrate acting as a co-catalyst to stabilize intermediates. This method achieves 81–85% yield with excellent regiocontrol, avoiding para-substitution byproducts common in traditional nitration ().

Procedure and Workup

-

Reaction Setup : Combine Bi(NO₃)₃·5H₂O (0.6 mmol), Pd(OAc)₂ (0.015 mmol), and 2-ethoxyaniline (0.3 mmol) in TFE/TFA (3:1 v/v).

-

Heating : Stir at 90°C for 24 hours under argon.

-

Workup : Dilute with ethyl acetate, wash with NaHCO₃, and purify via silica gel chromatography (ethyl acetate/petroleum ether).

This method’s main advantage is tolerance for electron-rich aryl amines, which often decompose under classical nitration conditions ().

Stepwise Nitration of N-(2-Ethoxyphenyl)aniline

Nitration Strategy and Regioselectivity

A sequential nitration approach involves first synthesizing N-(2-ethoxyphenyl)aniline, followed by directed nitration at the 2- and 4-positions. Nitrating agents such as HNO₃/H₂SO₄ in acetic acid introduce nitro groups selectively, guided by the ethoxy group’s ortho/para-directing effects ().

Critical Observations :

Challenges and Mitigation

-

Side Reactions : Oxidative degradation of the ethoxy group occurs above 50°C. Cooling and diluted nitration mixtures mitigate this.

-

Purification : Column chromatography (silica gel, CHCl₃/MeOH) isolates the desired product from mono-nitro byproducts.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison for N-(2-Ethoxyphenyl)-2,4-dinitroaniline

| Method | Yield (%) | Purity (%) | Melting Point (°C) | Key Advantage |

|---|---|---|---|---|

| Nucleophilic Substitution | 90 | 95 | 178–179 | High yield, scalable |

| Palladium-Catalyzed | 85 | 97 | 177–179 | Regioselective, mild conditions |

| Stepwise Nitration | 70 | 90 | 175–177 | Avoids halogenated precursors |

Chemical Reactions Analysis

Types of Reactions: N-(2-Ethoxyphenyl)-2,4-dinitroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-(2-Ethoxyphenyl)-2,4-dinitroaniline has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyphenyl)-2,4-dinitroaniline involves its interaction with specific molecular targets and pathways. The compound’s nitro groups play a crucial role in its reactivity, allowing it to interact with various biological molecules. The ethoxy group enhances its solubility and facilitates its transport within biological systems. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to affect cellular processes through its interaction with enzymes and receptors.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Selected Experimental Data from Analog Studies

Notes and Limitations

Data Gaps : Direct studies on this compound are sparse; most insights derive from structural analogs.

Polymorphism Uncertainty : Yellow polymorphs reported for analogs (e.g., 2,4,6-trinitro-N-phenylaniline) remain controversial, necessitating crystallographic validation .

Synthetic Challenges : Electron-donating substituents complicate nitroaromatic syntheses, often requiring controlled conditions (e.g., Zincke reaction vs. Menschutkin alkylation) .

Safety Considerations: Nitroanilines may form toxic degradation products; handling requires precautions (e.g., 4-chloro-2-(2,4-dinitroanilino)phenol’s GHS hazards) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and reaction conditions for N-(2-Ethoxyphenyl)-2,4-dinitroaniline, and how do catalysts influence yield?

- Methodological Answer :

- Chlorination/Bromination : For halogenated derivatives, sodium hypochlorite (NaClO) in HCl (37%) at 45–50°C for 3–4 hours achieves yields >94% . Bromination using HBr-H₂O₂ with dodecyl sulfonic acid sodium salt as a phase-transfer catalyst (PTC) at 80–90°C for 3 hours yields 94.5% .

- Arylamination : Anaerobic oxidative arylamination of 1,3-dinitrobenzene with substituted anilines under nickel catalysis provides a scalable route. Reaction optimization includes solvent choice (DMF or acetonitrile) and temperature control (60–80°C) to minimize side products .

- Catalyst Impact : Transition metal catalysts (e.g., Ni) improve regioselectivity, while PTCs enhance halogenation efficiency by stabilizing reactive intermediates .

Q. Which spectroscopic and chromatographic techniques are recommended for structural validation and purity assessment of N-(2-Ethoxyphenyl)-2,4-dinitroaniline?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) confirm substitution patterns. For example, aromatic protons in N-(2-methoxyphenyl) derivatives resonate at δ 7.8–8.2 ppm .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients (70:30) resolves impurities. GC-MS with electron ionization (EI) identifies volatile byproducts .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., m/z 446.33 for C₁₆H₁₄N₈O₈ derivatives) .

Advanced Research Questions

Q. How does the ethoxyphenyl group in N-(2-Ethoxyphenyl)-2,4-dinitroaniline influence its binding to α-tubulin in plant cells?

- Methodological Answer :

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses within the α-tubulin colchicine pocket. The ethoxyphenyl moiety enhances hydrophobic interactions with residues like Val181 and Leu248 .

- Mutagenesis Studies : Site-directed mutagenesis of α-tubulin (e.g., Val181Ala) disrupts binding, confirming the role of hydrophobic pockets .

- Comparative Analysis : Analogues lacking the ethoxy group (e.g., N-phenyl derivatives) show 10-fold lower binding affinity, highlighting substituent importance .

Q. What experimental strategies resolve discrepancies in reported biological activities of dinitroaniline derivatives across studies?

- Methodological Answer :

- Standardized Assays : Use uniform protocols for cytotoxicity (e.g., MTT assay at 48-hour exposure) and tubulin polymerization (turbidity at 350 nm). Variability in IC₅₀ values often arises from differences in cell lines (e.g., HeLa vs. MCF-7) .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., nitroreduction products) that may contribute to divergent activities .

- Cross-Study Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to account for methodological heterogeneity .

Q. How does pH modulate the interaction of N-(2-Ethoxyphenyl)-2,4-dinitroaniline with monoclonal antibodies like M315?

- Methodological Answer :

- pH-Dependent Affinity : Surface plasmon resonance (SPR) shows maximal binding at pH 4.0–4.7 due to protonation of the aniline amino group (pKa ~4.7). Above pH 7.2, deprotonation reduces affinity by 90% .

- Buffer Optimization : Use citrate (pH 4.0) or phosphate (pH 7.4) buffers to study binding kinetics. Include 0.005% Tween-20 to prevent nonspecific adsorption .

- Structural Insights : Circular dichroism (CD) spectroscopy reveals pH-induced conformational changes in the antibody’s antigen-binding domain .

Analytical and Computational Questions

Q. What chromatographic protocols are recommended for quantifying N-(2-Ethoxyphenyl)-2,4-dinitroaniline in environmental matrices?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges eluted with methanol (recovery >85%) .

- HPLC Conditions :

- Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 5 µm).

- Mobile Phase: Acetonitrile/0.1% formic acid (65:35).

- Detection: UV at 280 nm; LOD = 0.1 µg/mL .

- Validation : Spike-and-recovery tests in wastewater (RSD <5%) and matrix-matched calibration to correct for ion suppression in MS .

Q. Which computational tools predict the nitroreductase-activated cytotoxicity of N-(2-Ethoxyphenyl)-2,4-dinitroaniline derivatives in hypoxic tumors?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate reduction potentials (E⁰) of nitro groups. Derivatives with E⁰ < -0.5 V vs. SHE are preferentially reduced by nitroreductases in hypoxia .

- Molecular Dynamics (MD) : Simulate enzyme-substrate complexes (e.g., with Ssap-NtrB) to assess binding stability. Trajectory analysis identifies critical hydrogen bonds (e.g., with His240) .

- QSAR Models : Use partial least squares (PLS) regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values in hypoxic cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.